Cas no 1003156-79-3 (1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one)

1-(2,3-Dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one is a structurally complex heterocyclic compound featuring an indole core linked to a pyridazine moiety via a sulfanyl-ethanone bridge, further substituted with a pyrazole-phenyl group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules due to its multi-functional scaffold. The presence of nitrogen-rich heterocycles enhances its binding affinity to biological targets, while the sulfanyl linkage provides stability and synthetic versatility. Its well-defined structure makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry research. High purity and precise characterization ensure reproducibility in experimental applications.
1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one structure
1003156-79-3 structure
Product Name:1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
CAS No:1003156-79-3
MF:C23H19N5OS
MW:413.494862794876
CID:6267781
PubChem ID:7267768
Update Time:2025-08-05

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
    • F2564-0179
    • 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone
    • 1003156-79-3
    • 1-(2,3-dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone
    • AKOS024660466
    • Inchi: 1S/C23H19N5OS/c29-23(27-15-12-18-4-1-2-5-21(18)27)16-30-22-11-10-20(25-26-22)17-6-8-19(9-7-17)28-14-3-13-24-28/h1-11,13-14H,12,15-16H2
    • InChI Key: CMWZPIIWKICSJQ-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC(=CC=2)N2C=CC=N2)N=N1)CC(N1C2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 413.13103142g/mol
  • Monoisotopic Mass: 413.13103142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 584
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 89.2Ų

1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one Pricemore >>

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1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one Related Literature

Additional information on 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one

Introduction to Compound with CAS No. 1003156-79-3 and Its Applications in Chemical Biology

The compound with the CAS number 1003156-79-3 is a sophisticated organic molecule with a unique chemical structure that has garnered significant attention in the field of chemical biology. Its systematic name, 1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one, reflects its intricate composition and potential biological activity. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in pharmaceutical research and drug development.

The molecular framework of this compound features a combination of heterocyclic rings, including an indole ring, a pyrazole ring, and a pyridazine ring, which are well-known for their presence in various bioactive molecules. The indole moiety, in particular, is a crucial component in many natural products and pharmaceuticals, often contributing to their biological activity. The presence of multiple functional groups, such as sulfanyl and ketone groups, further enhances the compound's potential for interaction with biological targets.

Recent research has highlighted the significance of indole derivatives in medicinal chemistry due to their diverse pharmacological properties. The compound in question has been studied for its potential role in modulating various biological pathways. Specifically, its ability to interact with enzymes and receptors has been explored, leading to insights into its possible therapeutic applications. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties by targeting specific molecular pathways.

The pyrazole and pyridazine components of the molecule are also known to contribute to its biological activity. Pyrazole derivatives are widely recognized for their role in pharmaceuticals, often serving as key structural motifs in drugs that target neurological disorders and infectious diseases. Similarly, pyridazine compounds have been investigated for their potential in developing treatments for cancer and cardiovascular diseases. The combination of these heterocyclic systems in the compound with CAS No. 1003156-79-3 suggests a multifaceted approach to drug design.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the indole core, followed by functionalization at various positions to introduce the pyrazole and pyridazine moieties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired connectivity between these functional groups.

The pharmacological evaluation of this compound has been conducted using both in vitro and in vivo models. In vitro studies have focused on assessing its interaction with target enzymes and receptors, while in vivo studies have explored its efficacy and safety profiles in animal models. These studies have provided valuable insights into the compound's potential as a lead molecule for further drug development.

One of the most promising areas of research involving this compound is its potential application in oncology. Preclinical studies have indicated that it may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. Additionally, its ability to induce apoptosis (programmed cell death) in cancer cells has been observed, suggesting its potential as an anti-cancer agent.

The compound's anti-inflammatory properties have also been investigated, particularly its ability to modulate inflammatory cytokine production. By targeting specific inflammatory pathways, it may offer a novel approach to treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the broad therapeutic potential of this molecule.

Furthermore, the structural features of this compound make it an attractive candidate for developing kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including cell growth, differentiation, and metabolism. Inhibiting aberrant kinase activity has become a major focus in cancer therapy due to their involvement in tumor progression. The sulfanyl group present in the molecule is particularly relevant here, as it can serve as a hinge-binding motif that interacts with ATP-binding sites on kinases.

Computational methods have also been employed to study the interactions between this compound and biological targets. Molecular docking simulations have helped predict how the molecule binds to specific proteins, providing insights into its mechanism of action. These computational approaches complement experimental studies by offering rapid screening of potential interactions and guiding further optimization efforts.

The development of new drug candidates is often hampered by issues related to bioavailability and pharmacokinetics. To address these challenges, researchers have explored various strategies to improve the properties of this compound. For instance, modifications aimed at enhancing solubility and metabolic stability have been investigated using structure-activity relationship (SAR) analysis.

The future directions for research on this compound include further exploration of its mechanisms of action and identification of additional therapeutic applications. Additionally, efforts are underway to develop more potent derivatives through rational drug design principles based on structural optimization.

In conclusion, the compound with CAS No. 1003156-79-3 represents an intriguing example of how complex molecular structures can be leveraged for therapeutic purposes. Its unique combination of heterocyclic rings and functional groups makes it a promising candidate for drug development across multiple therapeutic areas. As research continues to uncover new applications for this molecule,, it is likely to play an increasingly important role in addressing unmet medical needs.-strong>






















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